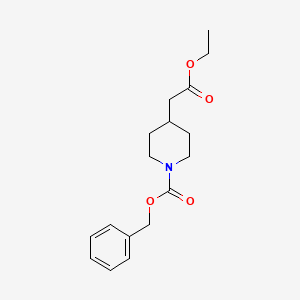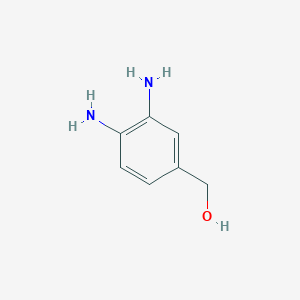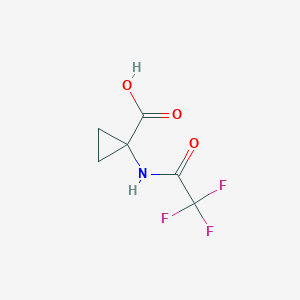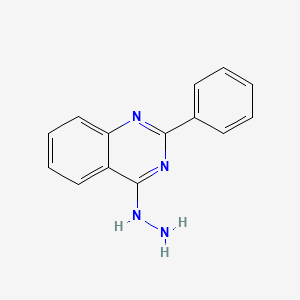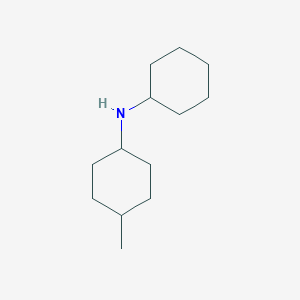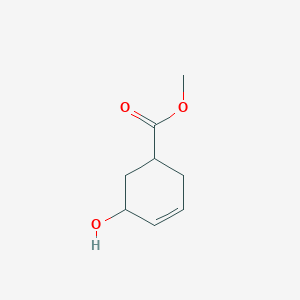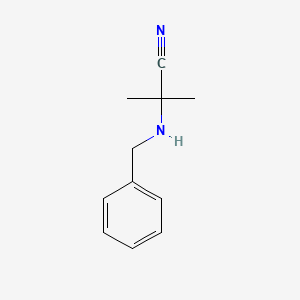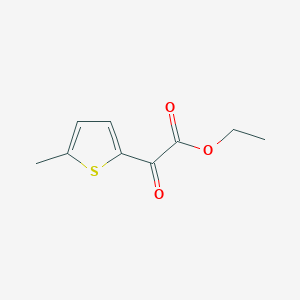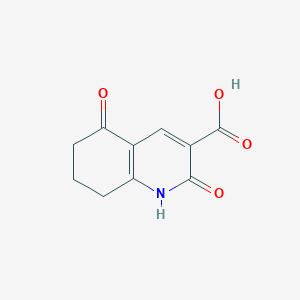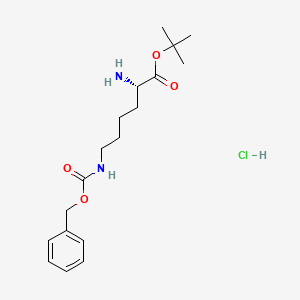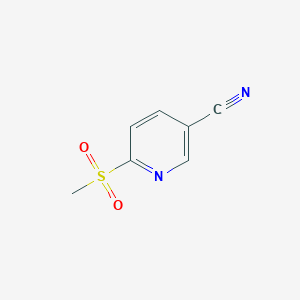
6-(Methylsulfonyl)nicotinonitrile
Übersicht
Beschreibung
6-(Methylsulfonyl)nicotinonitrile is a chemical compound with the molecular formula C7H6N2O2S . It has an average mass of 182.200 Da and a monoisotopic mass of 182.014999 Da . This product is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of 6-(Methylsulfonyl)nicotinonitrile consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact structure can be obtained from databases like ChemSpider .Physical And Chemical Properties Analysis
6-(Methylsulfonyl)nicotinonitrile has a molecular weight of 182.2 g/mol . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Antiprotozoal Activity
6-(Methylsulfonyl)nicotinonitrile plays a role in the synthesis of various compounds with antiprotozoal activity. It has been utilized in the synthesis of compounds that show significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, and some have demonstrated curative properties in an in vivo mouse model for T. b. r. at low oral dosages (Ismail et al., 2003).
Deuterium-Labelled Derivatives for Medical Research
The synthesis of deuterium-labelled derivatives of 6-(Methylsulfonyl)nicotinonitrile has been reported. These derivatives are important for medical research, especially in studies involving the tracking and analysis of drug distribution and metabolism (Ismail & Boykin, 2004).
Antioxidant Evaluation
6-(Methylsulfonyl)nicotinonitrile is also involved in the synthesis of nicotinonitriles with potential antioxidant properties. This indicates its relevance in the creation of compounds that could play a role in combating oxidative stress-related diseases (Gouda et al., 2016).
Antimycobacterial Agents
This compound has been used in the synthesis of s-triazines, which have shown profound in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This application is significant in the search for new treatments for tuberculosis (Patel et al., 2014).
Fluorescence 'On-Off' Molecular Switch
6-(Methylsulfonyl)nicotinonitrile derivatives have been utilized as fluorescent chemosensors for the detection of metal ions like Fe3+ and Hg2+. This is particularly useful in the development of new tools for environmental monitoring and biological research (Koner et al., 2012).
Corrosion Inhibition
Derivatives of 6-(Methylsulfonyl)nicotinonitrile have been investigated as green corrosion inhibitors for mild steel in hydrochloric acid. This application is important in industrial settings where corrosion prevention is essential (Singh et al., 2016).
Safety And Hazards
The safety data sheet for related compounds suggests that they may be toxic if swallowed, in contact with skin, or if inhaled . They may also cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Zukünftige Richtungen
6-(Methylsulfonyl)nicotinonitrile has been the subject of research in various fields of science, such as medicine, biotechnology, and materials science. One study found that 6-(Methylsulfonyl)hexyl isothiocyanate, a related compound, induced autophagy in Jurkat and HL-60 cells at the highest concentration tested and increased ROS intracellular levels in a dose-dependent manner . This suggests that 6-(Methylsulfonyl)nicotinonitrile may have potential as a chemopreventive agent .
Eigenschaften
IUPAC Name |
6-methylsulfonylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-12(10,11)7-3-2-6(4-8)5-9-7/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWUYKLVNZNIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499366 | |
| Record name | 6-(Methanesulfonyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylsulfonyl)nicotinonitrile | |
CAS RN |
66154-68-5 | |
| Record name | 6-(Methanesulfonyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



